molecular formula C12H15BrO3S B6221398 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane CAS No. 2758001-55-5

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Cat. No. B6221398
CAS RN: 2758001-55-5
M. Wt: 319.2
InChI Key:
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Description

5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane, commonly referred to as 5-Bromo-Methyl-1,3-Dioxane, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, able to act as a reagent, catalyst, and/or intermediate in a variety of chemical reactions and processes. Due to its properties, 5-Bromo-Methyl-1,3-Dioxane has become an important tool for scientists in the synthesis of various compounds.

Scientific Research Applications

5-Bromo-Methyl-1,3-Dioxane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in a variety of chemical reactions, and as an intermediate in the synthesis of other compounds. It has also been used as a building block for the synthesis of polymers and other polyfunctional compounds. Additionally, 5-Bromo-Methyl-1,3-Dioxane has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-Methyl-1,3-Dioxane is based on its ability to act as a catalyst in various chemical reactions. It is able to catalyze the formation of covalent bonds between molecules, resulting in the formation of new compounds. Additionally, 5-Bromo-Methyl-1,3-Dioxane can also act as a Lewis acid, allowing it to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
Due to its use in scientific research, 5-Bromo-Methyl-1,3-Dioxane has not been studied for its potential biochemical and physiological effects. As such, there is no available information on the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-Methyl-1,3-Dioxane in laboratory experiments has several advantages and limitations. On the positive side, 5-Bromo-Methyl-1,3-Dioxane is a versatile reagent, capable of catalyzing a wide range of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. On the downside, 5-Bromo-Methyl-1,3-Dioxane is highly reactive and can be difficult to handle in the laboratory. Additionally, it is volatile and has a low boiling point, making it difficult to store for long periods of time.

Future Directions

The use of 5-Bromo-Methyl-1,3-Dioxane in scientific research has the potential to open up new avenues of exploration. For example, further research could be conducted into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted into its potential uses as a catalyst in a variety of chemical reactions. Finally, further research could be conducted into its potential biochemical and physiological effects.

Synthesis Methods

5-Bromo-Methyl-1,3-Dioxane is most commonly synthesized through a two-step process. First, a reaction between 5-bromo-2-methoxyphenylsulfanylmethyl chloride and sodium hydroxide is conducted in an aqueous solution. This reaction produces 5-bromo-2-methoxyphenylsulfanylmethyl hydroxide, which is then reacted with 1,3-dioxane in the presence of a base catalyst to produce 5-Bromo-Methyl-1,3-Dioxane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane' involves the reaction of 5-bromo-2-methoxybenzyl chloride with sodium sulfide followed by the reaction of the resulting thiol with 1,3-dioxolane.", "Starting Materials": [ "5-bromo-2-methoxybenzyl chloride", "sodium sulfide", "1,3-dioxolane" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxybenzyl chloride in anhydrous dichloromethane.", "Step 2: Add sodium sulfide to the solution and stir for several hours at room temperature.", "Step 3: Filter the mixture to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the thiol intermediate.", "Step 5: Dissolve the thiol intermediate in anhydrous tetrahydrofuran.", "Step 6: Add 1,3-dioxolane to the solution and stir for several hours at room temperature.", "Step 7: Purify the resulting product by column chromatography to obtain the final compound." ] }

CAS RN

2758001-55-5

Molecular Formula

C12H15BrO3S

Molecular Weight

319.2

Purity

95

Origin of Product

United States

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